![molecular formula C10H8FNO2 B1338292 5-fluoro-2-methyl-1H-indole-3-carboxylic acid CAS No. 98621-77-3](/img/structure/B1338292.png)
5-fluoro-2-methyl-1H-indole-3-carboxylic acid
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Overview
Description
5-Fluoro-2-methyl-1H-indole-3-carboxylic acid is a compound that has been studied for its potential biological applications . It is an antagonist of the glycine site within the NMDA (N -methyl-D-aspartate) receptor complex . This compound is also known to be a reactant for the preparation of various substances, including 5-HT6 receptor ligands, tryptophan dioxygenase inhibitors, antitumor agents, and antibacterial agents .
Synthesis Analysis
The synthesis of indole derivatives, including this compound, has been a subject of research due to their potential biological activities . For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH resulted in the corresponding tricyclic indole in good yield .
Molecular Structure Analysis
In the molecular structure of this compound, the carboxyl group is slightly twisted away from the indole-ring plane . In the crystal, carboxyl inversion dimers linked by pairs of O—H⋯O hydrogen bonds generate R22 (8) loops and N—H⋯O hydrogen bonds connect the dimers into (10overline {1}) sheets .
Chemical Reactions Analysis
Indole derivatives, including this compound, have been found to exhibit various biologically vital properties . They have been used as reactants for the preparation of various substances, including 5-HT6 receptor ligands, tryptophan dioxygenase inhibitors, antitumor agents, and antibacterial agents .
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry Applications
- Indole Synthesis : Indole and its derivatives are crucial scaffolds in organic chemistry and drug discovery due to their presence in a wide range of biologically active molecules. The review by Taber and Tirunahari (2011) highlights various strategies for indole synthesis, which are pivotal for constructing complex molecules, including those related to "5-fluoro-2-methyl-1H-indole-3-carboxylic acid" (Taber & Tirunahari, 2011).
Cancer Therapy and Fluorinated Compounds
- Fluorinated Pyrimidines in Cancer Treatment : Fluorinated pyrimidines, like 5-Fluorouracil (5-FU), play a significant role in cancer chemotherapy. The review by Gmeiner (2020) discusses the advancements in fluorine chemistry that enhance the efficacy of fluorinated pyrimidines in treating cancer, suggesting a connection to the broader category of fluorinated indoles and their potential applications in personalized medicine (Gmeiner, 2020).
Environmental and Safety Aspects
- Microbial Degradation of Fluorinated Compounds : Understanding the environmental fate of fluorinated compounds, including those structurally related to "this compound," is crucial. The review by Liu and Mejia Avendaño (2013) covers the microbial degradation of polyfluoroalkyl chemicals, shedding light on the environmental persistence and degradation pathways of these compounds, which is essential for assessing their environmental impact and safety (Liu & Mejia Avendaño, 2013).
Mechanism of Action
Target of Action
Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indole derivatives can interact with their targets, causing changes that result in their various biological activities . For instance, some indole derivatives have shown inhibitory activity against certain viruses .
Biochemical Pathways
Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds . Indole derivatives can affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Indole derivatives have been associated with a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Safety and Hazards
Future Directions
Research on indole derivatives, including 5-fluoro-2-methyl-1H-indole-3-carboxylic acid, has shown that these compounds have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . Future research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .
properties
IUPAC Name |
5-fluoro-2-methyl-1H-indole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-5-9(10(13)14)7-4-6(11)2-3-8(7)12-5/h2-4,12H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAYHXNJUDRPLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543191 |
Source
|
Record name | 5-Fluoro-2-methyl-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70543191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
98621-77-3 |
Source
|
Record name | 5-Fluoro-2-methyl-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70543191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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